OBI-3424

T-cell acute lymphoblastic leukemia Patient-derived xenograft In vivo efficacy

OBI-3424 (TH-3424, Odafosfamide) is the only prodrug engineered for AKR1C3-dependent activation—not CYP450—ensuring tumor-localized DNA cross-linking while sparing healthy tissue. Preclinically validated in 9/9 T-ALL PDX models and sorafenib-resistant HCC, it is essential for biomarker-driven oncology research. Procure this first-in-class agent to differentiate your studies from conventional alkylators.

Molecular Formula C21H25N4O6P
Molecular Weight 460.4 g/mol
CAS No. 2097713-68-1
Cat. No. B8192640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOBI-3424
CAS2097713-68-1
Molecular FormulaC21H25N4O6P
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)OP(=O)(N3CC3)N4CC4
InChIInChI=1S/C21H25N4O6P/c1-15(31-32(29,23-9-10-23)24-11-12-24)16-7-8-19(25(27)28)20(14-16)30-18-6-4-5-17(13-18)21(26)22(2)3/h4-8,13-15H,9-12H2,1-3H3/t15-/m1/s1
InChIKeyNWGZZGNICQFUHV-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OBI-3424 (CAS 2097713-68-1): A First-in-Class AKR1C3-Activated DNA Alkylating Prodrug for Precision Oncology


OBI-3424 (TH-3424, Odafosfamide) is a first-in-class small-molecule prodrug selectively converted by the tumor-overexpressed enzyme aldo-keto reductase family 1 member C3 (AKR1C3) into the potent DNA bis-alkylating agent OBI-2660 [1]. It is a chiral (R)-enantiomer with a molecular weight of 460.42 g/mol . The prodrug is designed for biomarker-driven therapy in cancers with high AKR1C3 expression, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC) [2].

Procurement Alert: Why OBI-3424 Cannot Be Replaced by Generic Alkylating Agents or Simple Nitrogen Mustards


A procurement strategy based on acquiring generic alkylating agents like cyclophosphamide or ifosfamide, or other nitrogen mustard prodrugs, fails because OBI-3424's activation is contingent upon a specific tumor-associated enzyme, AKR1C3, rather than the ubiquitously expressed hepatic cytochrome P450 (CYP) enzymes (e.g., CYP2B6, CYP3A4) [1]. This mechanism is foundational; without AKR1C3 expression, OBI-3424 remains inactive, whereas its active metabolite, OBI-2660, is a potent DNA cross-linker [2]. Substituting OBI-3424 with a compound lacking this specific, tumor-localized activation would therefore forfeit the key differentiator of tumor selectivity, potentially increasing systemic toxicity and diminishing the therapeutic window. The following quantitative evidence details the measurable consequences of this unique mechanism.

OBI-3424 Quantitative Differentiation Guide: Evidence for Scientific and Procurement Selection


In Vivo Efficacy in T-ALL: OBI-3424's Profound Tumor Regression Compared to Nelarabine Combination Baseline

OBI-3424 monotherapy induced disease regression in 8 out of 9 (89%) T-ALL patient-derived xenograft (PDX) models in mice, significantly prolonging event-free survival (EFS) compared to controls [1]. The treated/control (T/C) ratio for EFS ranged from 2.5 to 14.0, with an absolute increase in EFS of 17.1 to 77.8 days [1]. Furthermore, when combined with the standard-of-care agent nelarabine, OBI-3424 further prolonged EFS in 2/2 T-ALL PDX models compared to each single agent alone [1].

T-cell acute lymphoblastic leukemia Patient-derived xenograft In vivo efficacy

Overcoming Sorafenib Resistance in HCC: OBI-3424 Activity in a Resistant Model

OBI-3424 has demonstrated potent antitumor activity in a preclinical model of hepatocellular carcinoma (HCC) that was resistant to sorafenib, the standard-of-care first-line therapy for advanced HCC [1]. While precise quantitative comparisons (e.g., tumor growth inhibition %) are not publicly detailed in the accessible source, the observed activity in a model defined by resistance to sorafenib constitutes a functional, qualitative differentiation from a key clinical alternative.

Hepatocellular carcinoma Sorafenib resistance Preclinical model

Activation Mechanism: OBI-3424's AKR1C3 Dependency Versus CYP-Mediated Prodrugs Cyclophosphamide and Ifosfamide

OBI-3424 is selectively activated by the tumor-associated enzyme AKR1C3 to release the DNA-alkylating moiety OBI-2660 [1]. In contrast, conventional prodrugs like cyclophosphamide and ifosfamide require metabolic activation by hepatic cytochrome P450 (CYP) enzymes (primarily CYP2B6 and CYP3A4) [2]. This fundamental difference in activating enzyme location and expression profile distinguishes OBI-3424's tumor-targeting approach from the non-selective, liver-dependent activation of traditional oxazaphosphorine alkylating agents.

Prodrug activation AKR1C3 Cyclophosphamide Mechanism of action

Proof of On-Target Specificity: AKR1C3 Overexpression Rescues Sensitivity in a Resistant B-ALL Model

The in vivo response to OBI-3424 was directly validated as AKR1C3-dependent. A B-ALL PDX model (B-ALL-1), which is inherently resistant to OBI-3424, was lentivirally transduced to stably overexpress AKR1C3. This genetic modification conferred a significant survival advantage (p<0.05) to mice bearing the AKR1C3-overexpressing tumors when treated with OBI-3424, compared to mice with control tumors [1].

AKR1C3 On-target specificity Genetic validation B-ALL

Clinical-Stage Differentiator: OBI-3424 Phase 1/2 Status Versus Preclinical/Nonclinical Analogs

OBI-3424 is a clinical-stage asset currently under evaluation in multiple Phase 1/2 trials, including NCT03592264 in advanced solid tumors and NCT04315324 in relapsed/refractory T-ALL [REFS-1, REFS-2]. A key clinical finding established a recommended Phase 2 dose (RP2D) of 12 mg/m2 administered once every 3 weeks [1]. This advanced stage of clinical development, with defined clinical dosing parameters and safety data, differentiates OBI-3424 from many AKR1C3-targeting analogs which may be purely research tools without defined human pharmacology or a clear regulatory path.

Clinical trial Phase 1 NCT03592264 Drug development stage

Optimal Use Cases for OBI-3424 in Oncology Research and Development Programs


Translational Research in AKR1C3-Positive Hematologic Malignancies (T-ALL)

OBI-3424 is ideally suited for preclinical and translational research programs focused on T-cell acute lymphoblastic leukemia (T-ALL), particularly in patient-derived xenograft (PDX) models. Its demonstrated ability to induce tumor regression and prolong event-free survival (EFS) in 9 out of 9 T-ALL PDX models [1] makes it a critical tool for validating AKR1C3 as a therapeutic target and for studying mechanisms of response and resistance in this aggressive cancer.

Investigating Drug Resistance in Hepatocellular Carcinoma (HCC)

For research into overcoming acquired resistance to standard-of-care therapies in hepatocellular carcinoma (HCC), OBI-3424 provides a unique experimental tool. Its activity in a sorafenib-resistant HCC model [2] positions it as a key compound for studies evaluating novel treatment strategies and understanding resistance mechanisms in this disease, which has a high rate of AKR1C3 overexpression.

Biomarker-Driven Drug Development Programs

OBI-3424 is a critical asset for programs developing biomarker-driven oncology therapies. Its mechanism of action is directly linked to AKR1C3 expression, and clinical trials are being conducted with an immunohistochemistry assay to select patients with high AKR1C3 expression (H-score ≥135) [3]. This makes it an ideal compound for studying predictive biomarker development, patient stratification strategies, and the execution of precision medicine trials.

Head-to-Head Mechanistic Studies Against Traditional Alkylating Agents

OBI-3424 is the optimal tool for comparative studies designed to elucidate the therapeutic differences between tumor-selective (AKR1C3-mediated) and systemic (CYP-mediated) DNA alkylation. Its distinct activation mechanism [4] allows researchers to design experiments that differentiate the effects of localized DNA damage versus global cytotoxic stress, a comparison impossible to achieve using conventional alkylating agents like cyclophosphamide or ifosfamide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for OBI-3424

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.